3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one
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Overview
Description
3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a pentanoyl group, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 4,6-dimethyl-2-pyridone in the presence of a base, followed by the addition of a pentanoyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Similar structure but lacks the pentanoyl group.
4-chlorophenyl-2-pyridone: Similar core structure but different substituents.
4,6-dimethyl-2-pyridone: Similar pyridone ring but lacks the chlorophenyl and pentanoyl groups.
Uniqueness
3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-4-5-15(11-14-6-8-16(20)9-7-14)18(22)17-12(2)10-13(3)21-19(17)23/h6-11H,4-5H2,1-3H3,(H,21,23)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLKOPPGVUEJJJ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC1=CC=C(C=C1)Cl)C(=O)C2=C(C=C(NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\C1=CC=C(C=C1)Cl)/C(=O)C2=C(C=C(NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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